![molecular formula C19H14FN3OS2 B3448865 2-{[3-cyano-6-methyl-4-(2-thienyl)-2-pyridinyl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B3448865.png)
2-{[3-cyano-6-methyl-4-(2-thienyl)-2-pyridinyl]thio}-N-(3-fluorophenyl)acetamide
Overview
Description
2-{[3-cyano-6-methyl-4-(2-thienyl)-2-pyridinyl]thio}-N-(3-fluorophenyl)acetamide, also known as THAL-SNS-032, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and is currently being investigated for its potential as a cancer therapy.
Mechanism of Action
2-{[3-cyano-6-methyl-4-(2-thienyl)-2-pyridinyl]thio}-N-(3-fluorophenyl)acetamide inhibits the activity of CDK7 and CDK9 by binding to the ATP-binding pocket of these enzymes. This prevents the phosphorylation of RNA polymerase II, a critical step in the transcription of many genes, including those involved in cell cycle progression and survival.
Biochemical and Physiological Effects:
2-{[3-cyano-6-methyl-4-(2-thienyl)-2-pyridinyl]thio}-N-(3-fluorophenyl)acetamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies. This compound has also been shown to sensitize cancer cells to other chemotherapeutic agents, suggesting that it may have potential as a combination therapy.
Advantages and Limitations for Lab Experiments
2-{[3-cyano-6-methyl-4-(2-thienyl)-2-pyridinyl]thio}-N-(3-fluorophenyl)acetamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical models and has shown promising results. However, like any experimental compound, 2-{[3-cyano-6-methyl-4-(2-thienyl)-2-pyridinyl]thio}-N-(3-fluorophenyl)acetamide has limitations. It may have off-target effects that could interfere with the interpretation of experimental results, and its efficacy may vary depending on the type of cancer cell line being studied.
Future Directions
There are several potential future directions for research on 2-{[3-cyano-6-methyl-4-(2-thienyl)-2-pyridinyl]thio}-N-(3-fluorophenyl)acetamide. One area of interest is the development of combination therapies that incorporate this compound with other chemotherapeutic agents. Another area of interest is the investigation of the potential of 2-{[3-cyano-6-methyl-4-(2-thienyl)-2-pyridinyl]thio}-N-(3-fluorophenyl)acetamide in the treatment of specific types of cancer, such as breast cancer or leukemia. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential off-target effects.
Scientific Research Applications
2-{[3-cyano-6-methyl-4-(2-thienyl)-2-pyridinyl]thio}-N-(3-fluorophenyl)acetamide has been extensively studied for its potential as a cancer therapy. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) 7 and 9, which play a critical role in the regulation of gene expression and cell cycle progression. CDK7 and CDK9 are overexpressed in many types of cancer, and their inhibition has been shown to induce apoptosis and inhibit tumor growth.
properties
IUPAC Name |
2-(3-cyano-6-methyl-4-thiophen-2-ylpyridin-2-yl)sulfanyl-N-(3-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3OS2/c1-12-8-15(17-6-3-7-25-17)16(10-21)19(22-12)26-11-18(24)23-14-5-2-4-13(20)9-14/h2-9H,11H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWNDVFTHDIKLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)NC2=CC(=CC=C2)F)C#N)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-cyano-6-methyl-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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